"Methyl 3,6-dichloropyridine-2-carboxylate" CAS number 1532-24-7
"Methyl 3,6-dichloropyridine-2-carboxylate" CAS number 1532-24-7
An In-depth Technical Guide to Methyl 3,6-dichloropyridine-2-carboxylate
CAS Number: 1532-24-7
Section 1: Executive Summary
Methyl 3,6-dichloropyridine-2-carboxylate is a highly functionalized heterocyclic compound of significant interest to the agrochemical and pharmaceutical industries. Known commercially as the herbicide Clopyralid-methyl[1][2], its true value for research and development professionals lies in its versatile chemical architecture. The presence of two chlorine atoms at electronically distinct positions (C3 and C6) on the pyridine ring, combined with a reactive methyl ester at the C2 position, makes this molecule a strategic building block for the synthesis of complex molecular entities. This guide provides a comprehensive analysis of its synthesis, core reactivity, mechanistic underpinnings, and practical applications, offering field-proven insights for its strategic deployment in synthetic chemistry programs.
Section 2: Core Molecular Profile
A thorough understanding of a reagent begins with its fundamental properties. Methyl 3,6-dichloropyridine-2-carboxylate is a white to off-white solid at room temperature, with a melting point of approximately 58-59°C[3]. Its identity and key properties are summarized below.
Chemical Identity and Structure
Caption: Structure of Methyl 3,6-dichloropyridine-2-carboxylate
| Identifier | Value |
| IUPAC Name | methyl 3,6-dichloropyridine-2-carboxylate[1] |
| Synonyms | Methyl 3,6-dichloropicolinate, Clopyralid-methyl[1][2][4] |
| CAS Number | 1532-24-7[5][6][7] |
| Molecular Formula | C₇H₅Cl₂NO₂[1][5][6][7] |
| Molecular Weight | 206.03 g/mol [5][7] |
| InChI Key | HQTUEAOWLVWJLF-UHFFFAOYSA-N[] |
Physicochemical Properties
| Property | Value | Source(s) |
| Physical State | Solid | [3][4] |
| Appearance | White to Off-White | [3][4] |
| Melting Point | 58.6 - 59.3 °C | [3] |
| Solubility | Slightly soluble in Chloroform, DMSO | [3] |
| Storage Temperature | -20°C, under inert atmosphere | [3][7] |
Section 3: Synthesis and Purification
The most direct and common laboratory synthesis of Methyl 3,6-dichloropyridine-2-carboxylate involves the esterification of its corresponding carboxylic acid precursor.
Primary Synthetic Route: Fischer Esterification
The synthesis is achieved via the Fischer esterification of 3,6-dichloropyridine-2-carboxylic acid (CAS: 1702-17-6)[9][10][11]. This acid-catalyzed reaction with methanol proceeds with high efficiency. The causality behind this choice is its cost-effectiveness, procedural simplicity, and the ease of removing the water byproduct to drive the equilibrium toward the product.
Caption: Synthesis of the target compound via Fischer esterification.
Detailed Experimental Protocol: Synthesis
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Reaction Setup: To a solution of 3,6-dichloropyridine-2-carboxylic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.
-
Heating: Allow the reaction mixture to warm to room temperature, then heat to reflux (approx. 65°C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure Methyl 3,6-dichloropyridine-2-carboxylate.
Section 4: Core Reactivity and Mechanistic Insights
The synthetic utility of this molecule stems from the differential reactivity of its functional groups. The pyridine ring is electron-deficient, a characteristic exacerbated by the two electron-withdrawing chlorine atoms and the C2-ester group. This electronic profile is the primary determinant of its reaction pathways.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone of pyridine chemistry[12][13]. For dichloropyridines, the position of the leaving groups relative to the ring nitrogen dictates the site of nucleophilic attack.
-
Regioselectivity: The C6 position is significantly more activated towards SNAr than the C3 position. This is because the C6 position is para to the ring nitrogen, allowing for effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate. The C3 position is meta to the nitrogen, offering no such resonance stabilization, and is therefore much less reactive[13]. This inherent regioselectivity is a powerful tool for sequential, site-selective functionalization.
Caption: Generalized mechanism for SNAr at the C6 position.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations are indispensable for forming C-C and C-N bonds, respectively, on pyridine scaffolds[13][14].
-
Causality of Reaction Conditions: While the innate electronic preference favors reaction at the C6 position, regioselectivity can often be controlled by the choice of ligand, base, and solvent[14][15]. Sterically hindered ligands can sometimes override the electronic preference to favor the less-hindered position, although in this case, C6 is both electronically favored and sterically accessible. A systematic screening of conditions is crucial for optimizing selectivity in complex systems[14].
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Ester Group Manipulations
The methyl ester at C2 provides another handle for synthetic diversification:
-
Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) followed by acidic workup readily converts the ester back to the parent carboxylic acid.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (3,6-dichloropyridin-2-yl)methanol.
Section 5: Applications in Synthesis
Agrochemicals: A Proven Herbicide
The most prominent application of Methyl 3,6-dichloropyridine-2-carboxylate is as the active ingredient Clopyralid-methyl[1][2]. It is a selective, post-emergence herbicide used to control broadleaf weeds in various crops[2]. Its mode of action mimics that of auxins, a class of plant growth hormones, causing uncontrolled growth and eventual death in susceptible plants.
Pharmaceutical and Discovery Chemistry: A Versatile Building Block
Pyridine scaffolds are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs[16]. The subject molecule's predictable, differential reactivity makes it an ideal starting point for building libraries of novel compounds. A researcher can leverage this to create diverse molecular architectures.
Caption: Logical workflow for library synthesis.
Section 6: Spectroscopic and Analytical Characterization
Accurate characterization is paramount for confirming the identity and purity of synthetic intermediates. While experimental spectra should always be acquired, the following table outlines the predicted data based on the molecule's structure and principles of spectroscopy[17][18].
| Technique | Predicted Data & Interpretation |
| ¹H NMR | δ ~3.9-4.0 ppm (s, 3H): O-CH₃ of the methyl ester. δ ~7.4-7.6 ppm (d, 1H): Aromatic proton at C4. δ ~7.8-8.0 ppm (d, 1H): Aromatic proton at C5. The two aromatic protons will appear as doublets due to coupling with each other. |
| ¹³C NMR | δ ~53 ppm: O-CH₃. δ ~125-145 ppm: Four signals for the aromatic carbons. δ ~150-155 ppm: Signal for the C-Cl carbons. δ ~165 ppm: Carbonyl carbon of the ester. |
| IR (Infrared) | ~1730 cm⁻¹: Strong C=O stretch from the ester. ~1550-1600 cm⁻¹: C=C and C=N ring stretching vibrations. ~1100-1300 cm⁻¹: C-O stretch. ~700-850 cm⁻¹: C-Cl stretches. |
| MS (Mass Spec) | Molecular Ion (M⁺): A cluster of peaks will be observed due to the two chlorine isotopes (³⁵Cl and ³⁷Cl). The expected pattern will be M⁺ at m/z 205 (for ²x³⁵Cl), M+2 at m/z 207 (for ¹x³⁵Cl, ¹x³⁷Cl), and M+4 at m/z 209 (for ²x³⁷Cl) with an approximate intensity ratio of 9:6:1. |
Protocol: Sample Preparation for NMR Analysis[17]
-
Accurately weigh 5-10 mg of Methyl 3,6-dichloropyridine-2-carboxylate.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved before placing it in the spectrometer.
Section 7: Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential to ensure user safety.
Hazard Identification
Based on available safety data sheets, this compound is classified as an irritant.
-
GHS Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][4]. It may also be harmful if swallowed or in contact with skin[1].
Recommended Handling and Storage
| Aspect | Recommendation | Source(s) |
| Engineering Controls | Use only in a well-ventilated area, preferably a chemical fume hood. Ensure eyewash stations and safety showers are accessible. | [4] |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles or a face shield, and a lab coat. | [4] |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | [4] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, store at -20°C under an inert atmosphere. | [3][4][7] |
| Incompatibilities | Keep away from strong oxidizing agents. | [4] |
Section 8: References
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BenchChem. (n.d.). An In-depth Technical Guide to the Core Reactions of 2,3-Dichloropyridine. Retrieved from
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BenchChem. (n.d.). A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals. Retrieved from
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BenchChem. (n.d.). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. Retrieved from
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Wu, W. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from
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National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from
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ChemicalBook. (n.d.). METHYL 3,6-DICHLOROPYRIDINE-2-CARBOXYLATE. Retrieved from
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SynQuest Laboratories, Inc. (n.d.). Methyl 3,6-dichloropyridine-2-carboxylate Safety Data Sheet. Retrieved from
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ChemBK. (2024). METHYL 4-AMINO-3,6-DICHLOROPYRIDINE-2-CARBOXYLATE. Retrieved from
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LookChem. (n.d.). Cas 350601-39-7, Methyl 4-aMino-3,6-dichloropicolinate. Retrieved from
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Santa Cruz Biotechnology, Inc. (n.d.). methyl 3,6-dichloropyridine-2-carboxylate. Retrieved from
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BOC Sciences. (n.d.). CAS 1532-24-7 2-Pyridinecarboxylicacid, 3,6-dichloro-, methyl ester. Retrieved from
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Synchem. (n.d.). 3,6-Dichloropyridine-2-carboxylic acid methyl ester. Retrieved from
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PubChem. (n.d.). Clopyralid-methyl. Retrieved from
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United States Biological. (n.d.). Methyl 3,6-dichloropyridine-2-carboxylate CAS 1532-24-7. Retrieved from
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CymitQuimica. (n.d.). CAS 1532-24-7: CLOPYRALID METHYL ESTER. Retrieved from
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ChemBK. (2024). 3,6-dichloro-pyridine-2-carboxylic acid. Retrieved from
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Thermo Scientific Chemicals. (n.d.). 3,6-Dichloropyridine-2-carboxylic acid, 96%. Retrieved from
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Manchester Organics. (n.d.). 3,6-Dichloropyridine-2-carboxylic acid. Retrieved from
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BenchChem. (n.d.). An In-depth Technical Guide to the Spectroscopic Data of 2,6-Dichloropyridine. Retrieved from
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Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. Retrieved from
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NC State University Libraries. (n.d.). Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry. Retrieved from
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